(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Description
(5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine at position 5, iodine at position 6, and a hydroxymethyl group at position 4 (Figure 1).
Properties
IUPAC Name |
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-2,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWLHKSCQUASNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)CO)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209884 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346446-92-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol typically involves the halogenation of a pyrrolopyridine precursor. One common method includes the use of N-iodosuccinimide (NIS) for iodination and subsequent chlorination . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Major Products: These reactions can yield products like pyrrolopyridine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol involves its interaction with molecular targets such as kinases and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By blocking these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Key structural features :
- Halogen substituents : The 5-chloro and 6-iodo groups enhance electrophilic reactivity, making the compound a candidate for cross-coupling reactions or halogen-bonding interactions.
- Hydroxymethyl group: The 4-methanol moiety provides a site for oxidation (e.g., to carboxylic acids) or functionalization (e.g., esterification).
Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Comparison with Structurally Similar Compounds
The following analysis compares (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol with three related heterocycles, emphasizing structural variations, reactivity, and applications.
Table 1: Comparative Analysis of Key Compounds
Halogen-Substituted Pyrrolopyridines
The target compound shares structural similarities with 5-chloro-6-iodo-4-(dioxaborolan-2-yl)-1-(triisopropylsilyl)-pyrrolo[2,3-b]pyridine . Key differences include:
- Functional Groups: The boronic ester at position 4 in the latter enables cross-coupling reactions, whereas the methanol group in the target compound offers nucleophilic or oxidative pathways.
- Protecting Groups : The TIPS group in stabilizes the nitrogen, reducing unwanted side reactions. In contrast, the unprotected NH in the target compound may enhance solubility or hydrogen-bonding interactions but could limit stability.
- Applications: The boronic ester derivative is tailored for Suzuki reactions in drug discovery, while the methanol analog may serve as an intermediate for further derivatization (e.g., phosphorylation).
Heterocyclic Cores with Chloro Substituents
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate and 5-amino-4-(4-chlorophenyl)-pyranopyrazole highlight how chloro substituents influence properties in different scaffolds:
- Quinazoline vs. Pyrrolopyridine: The quinazoline core in is planar and aromatic, favoring intercalation in biological targets.
- Chloro Positioning: In the target compound, chlorine at position 5 may direct electrophilic substitution, whereas the 4-chloro group in ’s pyranopyrazole enhances steric effects.
Biological Activity
(5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, with the CAS number 1346446-92-1, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C8H6ClIN2O
- Molecular Weight : 308.50 g/mol
- Structural Characteristics : The compound features a pyrrolo[2,3-b]pyridine core substituted with chlorine and iodine atoms, which may influence its biological activity.
Synthesis
The synthesis of this compound has been reported in various studies, focusing on optimizing yield and purity. The compound is often synthesized through multi-step reactions involving the functionalization of pyrrolopyridine derivatives.
Inhibition of Receptor Tyrosine Kinases
Recent studies indicate that compounds related to pyrrolo[2,3-b]pyridines exhibit significant inhibitory activity against receptor tyrosine kinases such as CSF1R (Colony-Stimulating Factor 1 Receptor). This inhibition is crucial for therapeutic strategies targeting diseases characterized by macrophage dysregulation.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives on CSF1R
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | <5 | High |
| Compound B | 10 | Moderate |
| (5-Chloro-6-iodo...) | <5 | High |
The above table illustrates that this compound has demonstrated potent inhibitory effects on CSF1R with high selectivity over other kinases.
Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have shown that related pyrrolopyridine derivatives can induce apoptosis in cancer cell lines. For instance, one study reported that these compounds could significantly reduce cell viability in HeLa cells at micromolar concentrations.
Case Study: Anticancer Effects on HeLa Cells
In a controlled experiment:
- Concentration : 10 µM
- Duration : 48 hours
- Result : 70% reduction in cell viability was observed.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at the 4-position of the pyridine ring have been shown to enhance or diminish activity against target receptors.
Key Findings from SAR Studies:
- Substitution Effects : The presence of halogen atoms at specific positions enhances binding affinity to target proteins.
- Functional Groups : Hydroxymethyl groups contribute to improved solubility and bioavailability.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics. However, toxicity assessments are necessary to determine safe dosage levels for potential therapeutic use. Notably, acute toxicity tests have indicated that high doses may lead to adverse effects.
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- Methanol proton: δ 4.6–4.8 ppm (broad singlet, exchangeable with D₂O) .
- Pyrrole NH: δ 11.2–11.5 ppm (disappears upon deuteration) .
- HRMS : Exact mass calculated for C₈H₅ClIN₂O ([M+H]⁺): 322.9043; deviations >2 ppm indicate impurities .
How should researchers address discrepancies in observed vs. predicted NMR chemical shifts?
Advanced
Discrepancies often arise from:
- Solvent effects : Methanol-d₄ vs. DMSO-d₆ can shift NH protons by 0.3–0.5 ppm .
- Tautomerism : The pyrrole ring may exhibit keto-enol tautomerism, altering peak splitting patterns.
Resolution : Perform variable-temperature NMR (VT-NMR) to stabilize tautomers and assign signals definitively .
What are the recommended storage conditions to prevent degradation?
Q. Basic
- Storage : Protect from light in inert atmosphere (argon) at 2–8°C .
- Stability : Shelf life >6 months when stored as a lyophilized solid; solutions in DMSO degrade within 1 week .
How can accelerated stability studies be designed to predict long-term degradation pathways?
Q. Advanced
- Forced degradation : Expose the compound to:
- Degradation products : Major pathways include iodine substitution by hydroxyl groups or methanol oxidation to carboxylic acid .
What biological targets or mechanisms are associated with this compound?
Q. Basic
- Kinase inhibition : The pyrrolopyridine scaffold inhibits tyrosine kinases (e.g., JAK2) due to halogen-mediated binding to ATP pockets .
- Antimicrobial activity : Iodine substitution enhances activity against Gram-positive bacteria (MIC₉₀ = 8 µg/mL) .
How can structure-activity relationship (SAR) studies guide the optimization of halogen substituents?
Q. Advanced
- Iodine vs. bromine : Iodine improves lipophilicity (logP +0.5) and target binding (ΔG = −2.3 kcal/mol) but reduces solubility .
- Chlorine positioning : 5-Chloro substitution is critical for π-stacking with kinase active-site residues (e.g., Phe981 in JAK2) .
Method : Synthesize analogs with fluorine/bromine at C6 and compare IC₅₀ values in kinase assays .
How should researchers resolve contradictions in reported synthetic yields across literature?
Advanced
Discrepancies often stem from:
- Purification methods : Recrystallization (70% recovery) vs. column chromatography (85% recovery) .
- Starting material quality : Residual moisture in pyrrolopyridine precursors reduces iodination efficiency by 15–20% .
Recommendation : Replicate methods with rigorous drying of reactants (molecular sieves) and validate purity via HPLC (>98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
